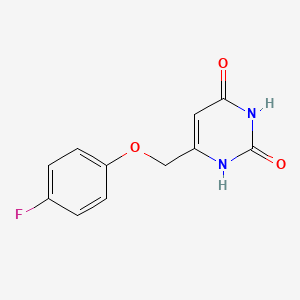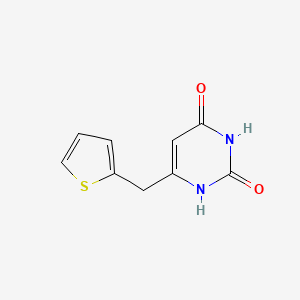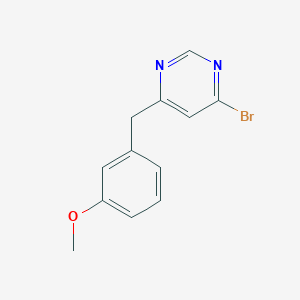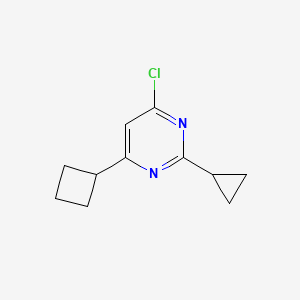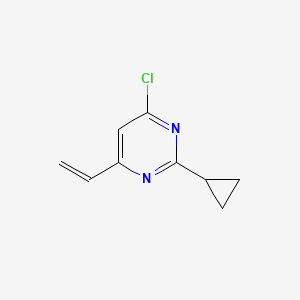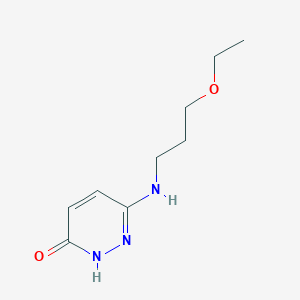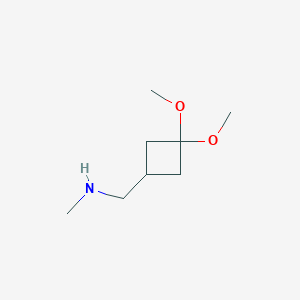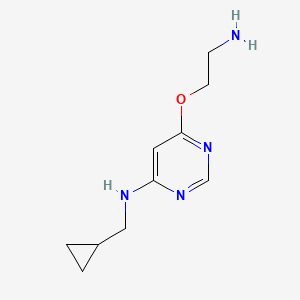
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine
Descripción general
Descripción
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, or 6-AECPM, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying the biochemical and physiological effects of compounds on the body, as well as for developing new drugs and treatments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, due to its pyrimidine core, is relevant in the synthesis of various derivatives with potential biological activities. Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, compounds synthesized by condensation involving similar pyrimidine structures have shown significant anti-inflammatory and analgesic activities in preclinical models. These activities suggest the potential of such compounds, including those related to this compound, in therapeutic applications (Sondhi et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Pyrimidine derivatives, including structures related to this compound, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. A novel series of pyrazolopyrimidines derivatives, which share a similar pyrimidine moiety, were shown to have cytotoxic effects against various cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Properties
Pyrimidine-linked heterocyclic compounds synthesized through microwave-assisted cyclocondensation, similar to the synthesis pathways that might involve this compound, have been evaluated for their insecticidal and antibacterial potential. These studies underline the versatility of pyrimidine derivatives in addressing a range of biological targets, from pests to pathogenic bacteria (Deohate & Palaspagar, 2020).
Synthesis of Complex Heterocycles
The structural flexibility of pyrimidine derivatives enables the synthesis of complex heterocycles with potential biological and chemical applications. For example, the aminolysis of related pyrimidin-4(3H)-one compounds with various amines has been successfully employed to synthesize novel heterocyclic structures, demonstrating the synthetic utility of pyrimidine cores in creating diverse chemical entities (Novakov et al., 2017).
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-3-4-15-10-5-9(13-7-14-10)12-6-8-1-2-8/h5,7-8H,1-4,6,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYQUZWOPJVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



